molecular formula C18H20N2OS2 B2462043 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795441-59-6

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2462043
CAS No.: 1795441-59-6
M. Wt: 344.49
InChI Key: WFOGKEMKEOYFRA-UHFFFAOYSA-N
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Description

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . The specific conditions for introducing the isobutyl and 2-methylbenzylthio groups would depend on the desired substitution pattern and the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols for substitution reactions. The specific conditions would depend on the desired transformation and the reactivity of the compound.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at specific positions on the thieno[3,2-d]pyrimidine core.

Scientific Research Applications

3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,2-d]pyrimidin-4-ones and thieno[2,3-d]pyrimidin-4-ones, which have been studied for their biological activities .

Uniqueness

The uniqueness of 3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other thieno[3,2-d]pyrimidin-4-ones. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOGKEMKEOYFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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